![molecular formula C19H15N3O2 B7705843 7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol](/img/structure/B7705843.png)
7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a 1,2,4-oxadiazole ring and a methylphenyl group, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The 1,2,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity . These interactions can trigger various cellular pathways, leading to the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Tetrahydroquinoline: A reduced form of quinoline with different pharmacological properties.
Uniqueness
7-Methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a methylphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
7-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-4-3-5-14(8-11)19-21-17(22-24-19)15-10-13-7-6-12(2)9-16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGGWLCIFIWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7705761.png)
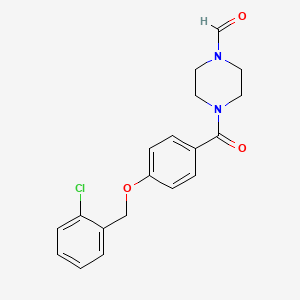
![3,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7705775.png)
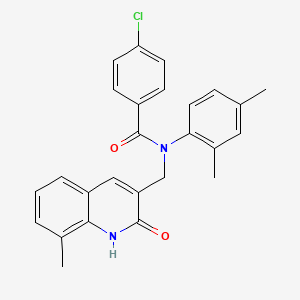
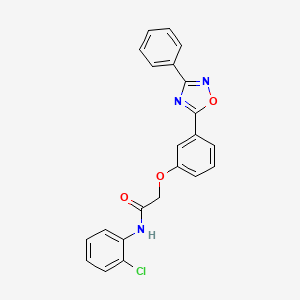
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
![2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B7705797.png)
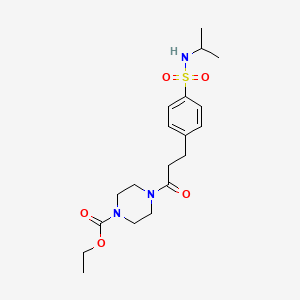
![3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinolin-2-ol](/img/structure/B7705812.png)
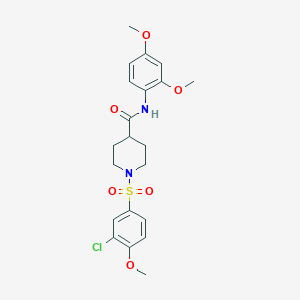
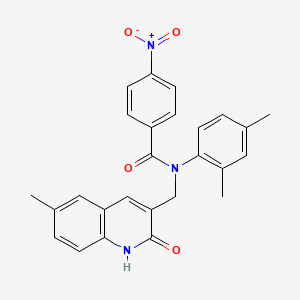
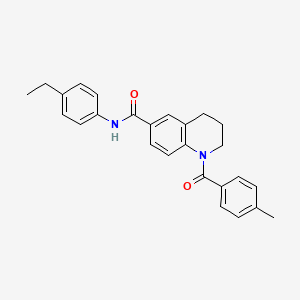
![4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7705833.png)
![N-(4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7705837.png)
